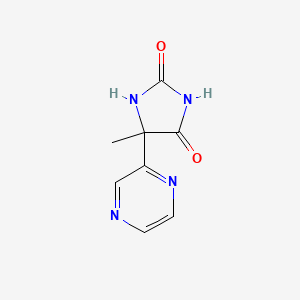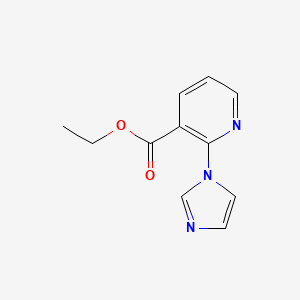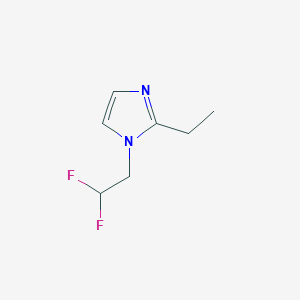
5-Methyl-5-(pyrazin-2-yl)imidazolidine-2,4-dione
Vue d'ensemble
Description
5-Methyl-5-(pyrazin-2-yl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C8H8N4O2 and a molecular weight of 192.18 . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8N4O2/c1-8(5-4-9-2-3-10-5)6(13)11-7(14)12-8/h2-4H,1H3,(H2,11,12,13,14) . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 192.17 .Applications De Recherche Scientifique
Toxicological Evaluation for Food and Beverage Applications
A comprehensive toxicological assessment was conducted on two novel bitter modifying flavor compounds closely related to 5-Methyl-5-(pyrazin-2-yl)imidazolidine-2,4-dione, focusing on their safety for usage in food and beverage contexts. The studies, including oxidative metabolism in vitro and pharmacokinetic studies in rats, did not find mutagenic or clastogenic effects in vitro or in vivo. Short-term and subchronic oral toxicity studies in rats revealed no observed adverse effect levels (NOAEL) for both compounds at the highest doses tested. Moreover, no maternal toxicity or adverse effects on fetal morphology were observed, indicating their safety for consumption (Karanewsky et al., 2016).
Hypoglycemic Activity and Molecular Design
Research into the hypoglycemic activity of thiazolidine-2,4-diones derived from this compound showcased their effectiveness in promoting insulin-induced adipocyte differentiation in vitro and their hypoglycemic action in vivo. This study not only highlights the compound's potential in the treatment of diabetes but also contributes to the understanding of structure-activity relationships within this class of compounds, providing a foundation for future therapeutic applications (Oguchi et al., 2000).
Anti-HIV Activities
A series of derivatives of this compound were synthesized and evaluated for their inhibitory activity against HIV-1IIIB replication. Several compounds demonstrated potent anti-HIV activities, with effectiveness surpassing standard compounds in some cases. This research not only underscores the potential of these compounds as HIV-1 fusion inhibitors but also contributes valuable insights into structure-activity relationships and the development of novel antiretroviral therapies (Ibrahim et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
5-methyl-5-pyrazin-2-ylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-8(5-4-9-2-3-10-5)6(13)11-7(14)12-8/h2-4H,1H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZDHMXYVAFTMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B1426819.png)

![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1426821.png)


![{1-[1-(Ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine](/img/structure/B1426824.png)
![[1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B1426825.png)
![[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine](/img/structure/B1426826.png)



![1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one](/img/structure/B1426837.png)
![3-[3-(Trifluoromethyl)phenyl]thiomorpholine](/img/structure/B1426838.png)